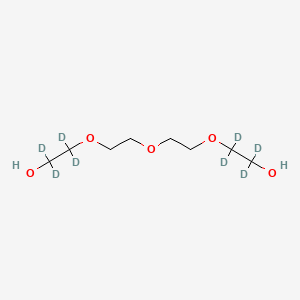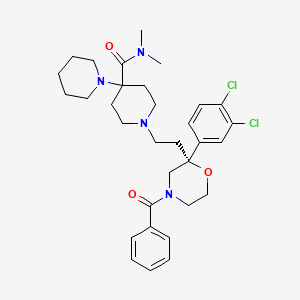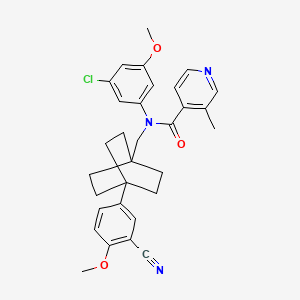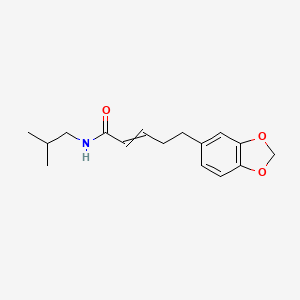![molecular formula C21H22O5 B12426491 3-(3,4-Dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]prop-2-EN-1-one](/img/structure/B12426491.png)
3-(3,4-Dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-EN-1-YL)phenyl]prop-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Licochalcone D is a flavonoid compound derived from the roots of Glycyrrhiza inflata, a species of licorice. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities . Licochalcone D has garnered significant attention in scientific research due to its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Licochalcone D can be synthesized through the Claisen-Schmidt condensation reaction. This involves the reaction of acetophenone with substituted benzaldehyde in the presence of a base such as potassium hydroxide. The reaction is typically carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods
Industrial production of licochalcone D involves the extraction of the compound from the roots of Glycyrrhiza inflata. The extraction process includes drying and grinding the roots, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate licochalcone D .
Analyse Chemischer Reaktionen
Types of Reactions
Licochalcone D undergoes various chemical reactions, including:
Oxidation: Licochalcone D can be oxidized to form quinones and other oxidative products.
Reduction: Reduction of licochalcone D can yield dihydrochalcones.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings of licochalcone D.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidative derivatives.
Reduction: Dihydrochalcones.
Substitution: Halogenated licochalcone derivatives.
Wissenschaftliche Forschungsanwendungen
Licochalcone D has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes such as apoptosis and autophagy.
Medicine: Investigated for its potential in treating cancer, inflammatory diseases, and oxidative stress-related conditions.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals
Wirkmechanismus
Licochalcone D exerts its effects through multiple molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Licochalcone D is part of a family of licochalcones, which include licochalcone A, licochalcone B, licochalcone C, licochalcone E, and licochalcone H . Compared to these compounds, licochalcone D is unique in its ability to selectively inhibit the STING pathway and its potent anti-inflammatory effects . Other licochalcones, such as licochalcone A, are more extensively studied for their anticancer properties .
List of Similar Compounds
- Licochalcone A
- Licochalcone B
- Licochalcone C
- Licochalcone E
- Licochalcone H
Eigenschaften
IUPAC Name |
3-(3,4-dihydroxy-2-methoxyphenyl)-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-13(2)4-5-15-12-16(8-10-18(15)23)17(22)9-6-14-7-11-19(24)20(25)21(14)26-3/h4,6-12,23-25H,5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETRVWFVEFCGOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C(=O)C=CC2=C(C(=C(C=C2)O)O)OC)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
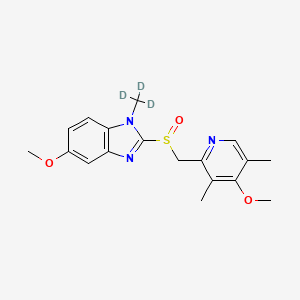
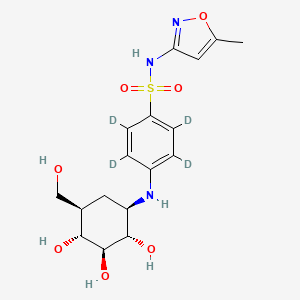


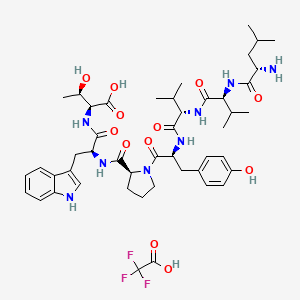

![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethenyl]furan](/img/structure/B12426460.png)
